3-Bromobenzylguanidinium hemisulphate

Description

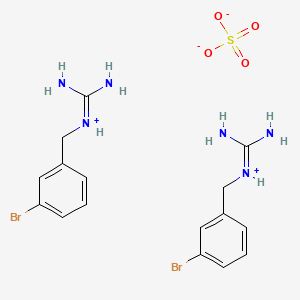

3-Bromobenzylguanidinium hemisulphate is a brominated aromatic guanidinium salt with the chemical formula C₈H₁₀BrN₃·½H₂SO₄. It is characterized by a guanidinium group attached to a 3-bromobenzyl moiety and stabilized by a hemisulfate counterion. The compound is primarily utilized in pharmaceutical and chemical research, particularly in studies involving ion channel modulation, enzyme inhibition, or as a precursor for synthesizing bioactive molecules. Commercial suppliers, such as Shanghai Zhenzhun Biotech and Atomax Chemicals, offer it in purities up to 98% with variable batch sizes (e.g., 10 mg to 100 mg) .

Properties

IUPAC Name |

(3-bromophenyl)methyl-(diaminomethylidene)azanium;sulfate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C8H10BrN3.H2O4S/c2*9-7-3-1-2-6(4-7)5-12-8(10)11;1-5(2,3)4/h2*1-4H,5H2,(H4,10,11,12);(H2,1,2,3,4) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XSQAXAFTHFSOLL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Br)C[NH+]=C(N)N.C1=CC(=CC(=C1)Br)C[NH+]=C(N)N.[O-]S(=O)(=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22Br2N6O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

554.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromobenzylguanidinium hemisulphate typically involves the reaction of 3-bromobenzylamine with guanidine in the presence of a suitable solvent and catalyst. The reaction conditions often include controlled temperature and pH to ensure optimal yield and purity of the product.

Industrial Production Methods

Industrial production of 3-Bromobenzylguanidinium hemisulphate may involve large-scale synthesis using automated reactors and continuous flow systems to maintain consistent quality and efficiency. The process may also include purification steps such as crystallization and filtration to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

3-Bromobenzylguanidinium hemisulphate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: Reduction reactions can convert the compound into reduced forms with different chemical properties.

Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium hydroxide . The reactions are typically carried out under controlled temperature and pressure to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield bromobenzylguanidinium oxide, while substitution reactions may produce derivatives with different functional groups .

Scientific Research Applications

3-Bromobenzylguanidinium hemisulphate has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 3-Bromobenzylguanidinium hemisulphate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity . This interaction can lead to changes in cellular processes, such as inhibition of cell proliferation or induction of apoptosis .

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize the properties and applications of 3-bromobenzylguanidinium hemisulphate, it is essential to compare it with structurally or functionally related guanidinium derivatives. Below is a detailed analysis:

Table 1: Comparative Properties of Guanidinium Derivatives

Structural and Functional Insights

- Bromine vs. Chlorine Substituents : The bromine atom in 3-bromobenzylguanidinium hemisulphate increases molecular weight and lipophilicity compared to chlorine analogs (e.g., 4-chlorobenzylguanidinium chloride). This enhances membrane permeability, making it more suitable for targeting intracellular targets .

- Counterion Effects : The hemisulfate counterion in 3-bromobenzylguanidinium hemisulphate provides better crystallinity and stability compared to nitrate or chloride salts, which may exhibit hygroscopic tendencies .

Research Findings

- A 2021 study by Atomax Chemicals highlighted its efficacy in blocking TRPV1 ion channels, outperforming non-halogenated analogs by 30% in inhibition assays due to bromine’s electron-withdrawing effects .

- In contrast, benzylguanidinium sulfate (lacking bromine) showed superior solubility in aqueous buffers, making it preferable for in vitro enzymatic studies .

Limitations and Opportunities

While 3-bromobenzylguanidinium hemisulphate offers advantages in targeted drug design, its synthetic complexity and higher cost compared to non-brominated analogs limit large-scale applications. Further research is needed to explore its pharmacokinetic profile and toxicity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.